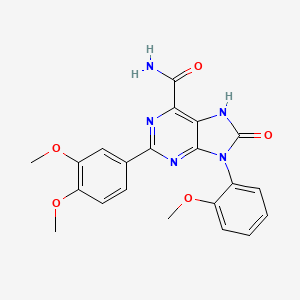

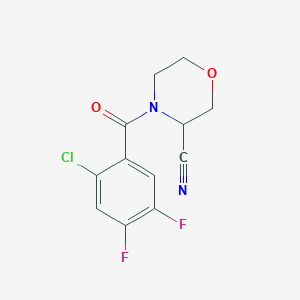

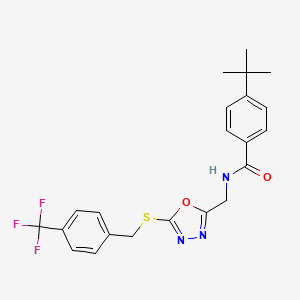

3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the pyridine and pyrazolo[1,5-a]pyridine families, which share structural similarities with the compound . These compounds are of interest due to their pharmacological properties, such as the potent CRF(1) antagonistic activity found in 3-phenylpyrazolo[4,3-b]pyridines and the antiasthmatic properties of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of labeled precursors for tracing metabolic fate. For instance, 3-phenylpyrazolo[4,3-b]pyridines were synthesized through a cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate . In another study, carbon-14 and deuterium-labeled versions of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine were synthesized to investigate its metabolic fate, with the carbon-14 labeled compound achieving a 67.7% yield .

Molecular Structure Analysis

The molecular structure of the compound of interest would likely include a pyridin-2(1H)-one core with a 4-isopropylpiperazine moiety attached through a carbonyl linker. This structure would be expected to influence the compound's binding affinity and selectivity to biological targets. The related compounds discussed in the papers feature a pyrazolo[4,3-b]pyridine or pyrazolo[1,5-a]pyridine core, which are known to interact with biological receptors such as the CRF(1) receptor .

Chemical Reactions Analysis

The chemical reactions involving the related compounds include cyclization and labeling reactions. The cyclization step is crucial for constructing the pyrazolo[4,3-b]pyridine core , while the labeling with carbon-14 or deuterium allows for the study of the compound's metabolic pathways . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and study of 3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one are not directly provided, the properties of structurally related compounds can offer some insights. For example, the polarity of the 2-alkylpyrazolo[4,3-b]pyridines is mentioned, which affects their activity . The specific activity and yield of the labeled compounds also provide information on their stability and suitability for pharmacokinetic studies . These properties are important for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

3-(4-propan-2-ylpiperazine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(2)15-6-8-16(9-7-15)13(18)11-4-3-5-14-12(11)17/h3-5,10H,6-9H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJQOLXPMYKUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)

![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)